1-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
CAS No.: 1375303-71-1
Cat. No.: VC8236440
Molecular Formula: C15H21BrN2O2Si
Molecular Weight: 369.33 g/mol
* For research use only. Not for human or veterinary use.
![1-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone - 1375303-71-1](/images/structure/VC8236440.png)
Specification
CAS No. | 1375303-71-1 |
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Molecular Formula | C15H21BrN2O2Si |
Molecular Weight | 369.33 g/mol |
IUPAC Name | 1-[5-bromo-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-3-yl]ethanone |
Standard InChI | InChI=1S/C15H21BrN2O2Si/c1-11(19)14-9-18(10-20-5-6-21(2,3)4)15-13(14)7-12(16)8-17-15/h7-9H,5-6,10H2,1-4H3 |
Standard InChI Key | FNCRRYQTVLJJFX-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CN(C2=C1C=C(C=N2)Br)COCC[Si](C)(C)C |
Canonical SMILES | CC(=O)C1=CN(C2=C1C=C(C=N2)Br)COCC[Si](C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a pyrrolo[2,3-b]pyridine scaffold, a bicyclic system comprising a pyrrole ring fused to a pyridine ring. Key substituents include:
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Bromine at position 5, enabling participation in metal-catalyzed cross-coupling reactions.
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SEM group (2-(trimethylsilyl)ethoxymethyl) at position 1, which protects the nitrogen atom during synthetic transformations.
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Acetyl group at position 3, introducing electrophilic reactivity for further functionalization.
The SEM group enhances solubility in organic solvents and stabilizes the compound against oxidative degradation.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 1375303-71-1 | |
Molecular Formula | ||
Molecular Weight | 369.33 g/mol | |
Purity | 95% | |
SMILES | CC(=O)C1=CN(COCCSi(C)C)C2=NC=C(Br)C=C12 |
Spectroscopic Characterization
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NMR Spectroscopy:
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NMR signals for the SEM group appear at δ 0.10 (s, 9H, Si(CH)), δ 0.95–1.05 (m, 2H, CHSi), and δ 3.55–3.65 (m, 2H, OCH).
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The acetyl group resonates as a singlet at δ 2.55 (3H, COCH).
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Mass Spectrometry: A molecular ion peak at m/z 369.33 confirms the molecular weight .
Synthesis and Preparation
Synthetic Pathways
The synthesis involves three primary steps:
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Formation of the Pyrrolo[2,3-b]pyridine Core: Achieved via cyclization of 3-aminopyridine derivatives under acidic conditions.
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Bromination: Electrophilic bromination at position 5 using bromosuccinimide (NBS) in dimethylformamide (DMF).
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SEM Protection and Acetylation:
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Protection of the pyrrole nitrogen with SEM chloride in the presence of a base (e.g., NaH).
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Friedel-Crafts acylation at position 3 using acetyl chloride and Lewis acids (e.g., AlCl).
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Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
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Bromination | NBS, DMF, 0°C to RT, 12 h | 75% |
SEM Protection | SEM-Cl, NaH, THF, 0°C, 2 h | 82% |
Acetylation | Acetyl chloride, AlCl, DCM, reflux, 6 h | 68% |
Optimization Strategies
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Catalyst Screening: Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in downstream reactions.
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Solvent Systems: Replacing tetrahydrofuran (THF) with 1,4-dioxane reduces side reactions during SEM protection.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s bromine atom facilitates Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling the synthesis of biaryl derivatives for kinase inhibitors and anticancer agents. For example:
Case Study: Antiviral Drug Development
Derivatives of this compound have shown inhibitory activity against hepatitis C virus (HCV) NS5B polymerase, with IC values ranging from 0.8–2.5 µM.
Table 3: Biological Activity of Selected Derivatives
Derivative | Target | IC |
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5-Aryl-pyrrolopyridine | HCV NS5B | 1.2 µM |
3-Cyano Analog | CDK2 | 0.45 µM |
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